molecular formula C10H4Cl2O4 B079779 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone CAS No. 14918-69-5

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

Cat. No.: B079779
CAS No.: 14918-69-5
M. Wt: 259.04 g/mol
InChI Key: KFAVXUQFBGHURZ-UHFFFAOYSA-N
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Description

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (CAS 14918-69-5) is a high-purity naphthoquinone derivative supplied as an orange to dark red crystalline powder . This compound serves as a versatile chemical intermediate in medicinal chemistry, particularly for synthesizing novel therapeutic agents. Recent research highlights its application in developing potent PARP-1 inhibitors . PARP-1 (poly(ADP-ribose)-polymerase 1) inhibition is a validated strategy in synthetic lethality, specifically for targeting tumors with BRCA1 or BRCA2 deficiencies . The dichloro-substituted naphthoquinone core is a key pharmacophore, and the hydroxyl groups at the C5 and C8 positions are known to enhance biological activity . Furthermore, the 1,4-naphthoquinone moiety is recognized for its ability to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cancer cells . This multi-faceted mechanism makes derivatives of this compound promising candidates for targeted cancer therapeutics research. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

6,7-dichloro-5,8-dihydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAVXUQFBGHURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14918-69-5
Record name 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
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Preparation Methods

Reaction Mechanism and Procedure

The Friedel-Crafts acylation method involves cycloacylation of 2-chlorohydroquinone dimethyl ether (7) with dichloromaleic anhydride (9) in a melt of anhydrous aluminum(III) chloride (AlCl₃) and sodium chloride (NaCl). The reaction proceeds at 150–175°C for 7 minutes, yielding this compound as red needles after chromatographic purification. The AlCl₃-NaCl melt acts as a Lewis acid catalyst, facilitating electrophilic aromatic substitution at the naphthoquinone core.

Optimization and Challenges

Key variables include temperature control (150–175°C) and reaction time (7 minutes), which minimize side products such as 2,3,6,7-tetrachloro-5,8-dihydroxy-1,4-naphthoquinone. The yield ranges from 6–10%, with lower temperatures favoring selectivity but reducing conversion rates. Purification via silica gel chromatography using hexane-benzene mixtures (4:1) isolates the target compound at Rf=0.30R_f = 0.30. Despite its academic utility, the method’s low yield and reliance on hazardous AlCl₃ limit industrial adoption.

Dichloromaleic Anhydride Condensation Method

Synthetic Pathway

This two-step process begins with the condensation of dichloromaleic anhydride and 1,4-dimethoxybenzene, producing a mixture of 6,7-dichloro-5,8-dihydroxy-1,4-naphthoquinone and the target compound. Subsequent o-methylation with methyl iodide and silver oxide introduces methoxy groups, followed by chromatographic separation to isolate 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone. Hydrolysis of the methoxy groups under acidic conditions yields the final dihydroxy product.

Industrial Chlorination Process

Patent-Based Synthesis

A scalable method described in CN100347141C utilizes 1-naphthylamine-4-sodium sulfonate as the starting material. The process involves acidification (pH 2–5), chlorination with Cl₂ gas in the presence of iron or zinc powders (1–10 wt%), and crystallization using organic solvents. Water serves as the solvent, eliminating organic waste and reducing environmental impact.

Efficiency and Purity

The crude product achieves >90% purity, which increases to ≥98.5% after solvent crystallization. This method avoids toxic solvents like nitrobenzene and minimizes chlorine gas emissions through controlled reaction conditions. Its industrial viability stems from low-cost raw materials and high throughput, though handling gaseous chlorine requires specialized infrastructure.

Comparative Analysis of Preparation Methods

ParameterFriedel-CraftsDichloromaleic AnhydrideIndustrial Chlorination
Starting Material 2-Chlorohydroquinone etherDichloromaleic anhydride1-Naphthylamine-4-sodium sulfonate
Catalyst AlCl₃-NaClSilver oxideFe/Zn powder
Solvent Melt (no solvent)DMFWater
Yield 6–10%Not reported>90% (crude); ≥98.5% (final)
Purity Chromatography-dependentHPLC ≥97%Crystallization-dependent
Scalability Laboratory-scaleLaboratory-scaleIndustrial-scale

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone serves as a precursor for synthesizing various organic compounds and is used as a reagent in redox reactions. Its unique structure allows for diverse chemical transformations that are valuable in synthetic chemistry.

Biology

The compound has been studied for its antimicrobial and antifungal properties. Research indicates that it disrupts cellular processes by interacting with cellular components. Its potential as an anticancer agent has also been explored extensively:

  • Anticancer Activity : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines. For instance, research on prostate cancer cell lines (LNCaP and PC-3) revealed IC50 values of 1 µM and 1.5 µM respectively, indicating potent anti-tumor activity .
Cell LineIC50 (µM)
LNCaP1
CWR-223
PC-31.5
DU-1453
HS-5 (Normal)10

Medicine

The compound's pharmacological properties extend to potential therapeutic applications in treating diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase activity and amyloid beta aggregation—key factors in the pathology of Alzheimer's disease .

Key Findings:

  • Dual inhibition of acetylcholinesterase and amyloid beta aggregation was observed with an IC50 value of approximately 14.5 µM .

Case Study 1: Anticancer Properties

A study conducted on androgen-dependent and independent prostate cancer cell lines demonstrated that this compound induced apoptosis effectively. The study utilized flow cytometry to analyze cell cycle progression and apoptosis rates across different treatment groups .

Case Study 2: Neuroprotective Effects

Research focusing on neurodegenerative diseases highlighted the compound's ability to inhibit harmful enzymatic activities associated with Alzheimer's disease. The study involved encapsulating the compound in alginate microspheres to enhance stability and bioavailability .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where the generated ROS can induce oxidative stress in target cells, leading to cell death . The molecular targets include cellular enzymes and DNA, which are susceptible to oxidative damage .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties
Compound Redox Potential (V) Solubility (LogP) Key Application
This compound −0.45 1.8 PARP-1 inhibitors, Batteries
Naphthazarin −0.38 0.9 Antimicrobial, MAO inhibition
DCDMNQ −0.52 2.5 Anticancer therapies

Biological Activity

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews various studies highlighting the compound's cytotoxicity against cancer cell lines, its antioxidant properties, and its potential as a dual-target therapeutic agent for Alzheimer's disease.

Cytotoxic Effects

DDN has demonstrated notable cytotoxic effects against several human cancer cell lines. Research indicates that DDN exhibits dose-dependent anti-tumor activity against androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in Table 1.

Cell Line IC50 (µM)
LNCaP1
CWR-223
PC-31.5
DU-1453
HS-5 (Bone Marrow)10

These findings suggest that DDN is particularly effective against LNCaP and PC-3 cells, which are critical in prostate cancer research . The mechanism of action involves the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses showing increased apoptotic cell populations after treatment with DDN .

Antioxidant Activity

DDN has been evaluated for its antioxidant potential using various assays. In one study, it exhibited IC50 values of 9.8 µM for the ABTS assay and 4.3 µM for the reducing power test, indicating strong antioxidant capabilities that surpass those of ascorbic acid . These properties are crucial as they may contribute to the compound's overall therapeutic efficacy by mitigating oxidative stress in cells.

Neuropharmacological Potential

Recent studies have explored DDN's potential in treating Alzheimer's disease by targeting acetylcholinesterase (AChE) activity and amyloid-beta (Aβ) aggregation. DDN was found to inhibit AChE with an IC50 value of 14.5 µM and demonstrated over 90% inhibition of Aβ aggregation at a concentration of 25 µM . The molecular docking studies revealed that DDN interacts with key residues in the AChE enzyme similar to galantamine, a known AChE inhibitor .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of DDN:

  • Cytotoxicity in Prostate Cancer : In vitro studies have shown that DDN effectively reduces cell viability in prostate cancer cell lines while sparing normal bone marrow cells from significant cytotoxic effects .
  • Inhibition of Aβ Aggregation : Experimental results indicated that DDN significantly reduces Aβ fibrillization, suggesting its potential utility in Alzheimer's therapy .
  • Antioxidant Efficacy : Comparative studies positioned DDN as a potent antioxidant agent capable of protecting neuronal cells from oxidative damage .

Q & A

Q. What experimental strategies address conflicting data on apoptosis pathways?

  • Answer : Contradictory reports on ROS-dependent vs. ROS-independent apoptosis require:
  • Comparative assays : DCFH-DA (ROS detection) vs. caspase-3/7 activity in the same cell line.
  • Proteomics : Identify downstream targets (e.g., p53/p21 activation vs. mitochondrial pathway dominance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Reactant of Route 2
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.